

# NCGC00244536: A Technical Guide to a Potent KDM4 Histone Demethylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **NCGC00244536**, a novel and potent inhibitor of the KDM4/JMJD2 family of histone lysine demethylases. This document consolidates key chemical and biological data, outlines detailed experimental protocols derived from seminal research, and illustrates the compound's mechanism of action through a clear signaling pathway diagram.

## **Core Compound Data**

**NCGC00244536** is a small molecule inhibitor with significant activity against KDM4B, an enzyme frequently overexpressed in various cancers, including prostate cancer.

| Identifier        | Value Reference    |              |  |
|-------------------|--------------------|--------------|--|
| Compound Name     | NCGC00244536       | [1][2]       |  |
| CAS Number        | 2003260-55-5       | [1][3][4][5] |  |
| Molecular Formula | C25H22N2O2         | [1]          |  |
| Molecular Weight  | 382.5 g/mol [1]    |              |  |
| Synonyms          | KDM4B Inhibitor B3 | [4][6]       |  |



## **Biological Activity and Selectivity**

**NCGC00244536** is characterized by its potent inhibition of KDM4B and its efficacy in cellular and in vivo models of cancer.

| Parameter        | Value                                                                                             | Details                                                                             | Reference       |
|------------------|---------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------|-----------------|
| Primary Target   | KDM4B (JMJD2B)                                                                                    | Histone Lysine<br>Demethylase                                                       | [1][2]          |
| IC50 (KDM4B)     | ~10 nM                                                                                            | In vitro enzymatic assay                                                            | [1][2][3][7][8] |
| Cellular Potency | <1 μΜ                                                                                             | Against various<br>prostate cancer cell<br>lines (PC3, DU145,<br>LNCaP, VCaP, C4-2) | [1][2]          |
| Selectivity      | High for KDM4B over<br>KDM5A/JARID1 and<br>LSD1. Inhibits<br>KDM4A, KDM4C, and<br>KDM4D at 10 μM. | Cellular and enzymatic assays                                                       | [1][2]          |

## **Signaling Pathway and Mechanism of Action**

**NCGC00244536** exerts its anti-tumor effects by inhibiting the demethylase activity of KDM4B. In prostate cancer, KDM4B acts as a co-activator for the Androgen Receptor (AR) and is involved in the regulation of key cell cycle genes. By inhibiting KDM4B, **NCGC00244536** increases the levels of the repressive H3K9me3 histone mark on the promoters of target genes, leading to transcriptional repression and subsequent blockage of tumor growth.[9][10]





Click to download full resolution via product page

Caption: Mechanism of NCGC00244536 in prostate cancer.

## **Experimental Protocols**

The following are summaries of key experimental protocols for evaluating **NCGC00244536**, based on published literature.[10][11]

## In Vitro KDM4B Enzymatic Assay

Objective: To determine the IC<sub>50</sub> of NCGC00244536 against KDM4B.

#### Methodology:

Recombinant KDM4B protein is purified from E. coli.



- The assay is performed in a buffer containing Fe(II), α-ketoglutarate, and a biotinylated histone H3 peptide substrate.
- NCGC00244536 is serially diluted and added to the reaction mixture.
- The reaction is initiated and incubated at room temperature.
- The level of demethylation is quantified using a suitable detection method, such as AlphaLISA or fluorescence-based assays that measure the product formation.
- IC<sub>50</sub> values are calculated from dose-response curves.

## **Cell Viability (MTT) Assay**

Objective: To assess the anti-proliferative effect of NCGC00244536 on cancer cell lines.

#### Methodology:

- Prostate cancer cells (e.g., LNCaP, PC3) are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a range of concentrations of NCGC00244536 (e.g., 0.1  $\mu$ M to 20  $\mu$ M). [6] A DMSO control is included.
- After a specified incubation period (e.g., 72 hours), MTT reagent is added to each well and incubated to allow for formazan crystal formation.
- The formazan crystals are solubilized with a solubilization solution (e.g., DMSO or a detergent-based buffer).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
- Cell viability is expressed as a percentage relative to the DMSO-treated control cells.

## In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of NCGC00244536 in a living organism.

#### Methodology:



- Severe combined immunodeficient (SCID) mice (4-6 weeks old) are used.
- A suspension of human prostate cancer cells (e.g., PC3) is injected subcutaneously into the flanks of the mice.
- Tumors are allowed to grow to a palpable size.
- Mice are randomized into treatment and control groups.
- NCGC00244536 is administered to the treatment group. A common reported dosage is 20 mg/kg, delivered subcutaneously, potentially via an Alzet osmotic minipump for continuous delivery.[2][6] The control group receives a vehicle solution.
- Tumor volume is measured regularly (e.g., every other day) using calipers and calculated using the ellipsoid formula (Volume = 0.5 × Length × Width²).
- Animal weight and general health are monitored throughout the study.
- At the end of the study, tumors may be excised for further analysis (e.g., histology, Western blot).

The experimental workflow for evaluating a novel inhibitor like **NCGC00244536** typically follows a logical progression from initial biochemical screening to cellular assays and finally to in vivo validation.





Click to download full resolution via product page

Caption: Standard workflow for inhibitor characterization.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The lysine demethylase, KDM4B, is a key molecule in androgen receptor signalling and turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]
- 4. Targeting KDM4B that coactivates c-Myc-regulated metabolism to suppress tumor growth in castration-resistant prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Histone lysine demethylase KDM4B regulates the alternative splicing of the androgen receptor in response to androgen deprivation PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. KDM4/JMJD2 Histone Demethylase Inhibitors Block Prostate Tumor Growth by Suppressing the Expression of AR and BMYB-Regulated Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KDM4/JMJD2 histone demethylase inhibitors block prostate tumor growth by suppressing the expression of AR and BMYB-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NCGC00244536: A Technical Guide to a Potent KDM4
  Histone Demethylase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15583854#ncgc00244536-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com